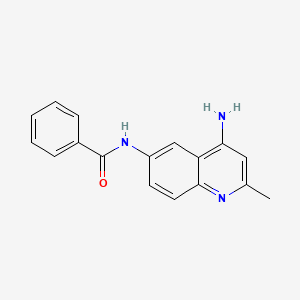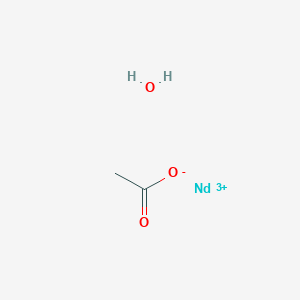
Neodymium(3+);acetate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium(III) acetate hydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in acetic acid (CH₃COOH). The reaction typically involves heating the mixture to facilitate the dissolution of the oxide, resulting in the formation of neodymium(III) acetate hydrate .
Industrial Production Methods: In industrial settings, neodymium(III) acetate hydrate is produced by reacting neodymium oxide with acetic acid under controlled conditions. The resulting solution is then evaporated to yield the hydrated form of neodymium(III) acetate .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation: Neodymium(III) acetate can be oxidized to form neodymium(IV) compounds under specific conditions.
Reduction: It can be reduced to neodymium(II) compounds using suitable reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Ligand exchange reactions often involve reagents like sodium acetate (NaOAc) or other carboxylates.
Major Products Formed:
Oxidation: Neodymium(IV) oxide (NdO₂)
Reduction: Neodymium(II) acetate (Nd(CH₃COO)₂)
Substitution: Various neodymium complexes with different ligands
Applications De Recherche Scientifique
Neodymium(III) acetate hydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of neodymium(III) acetate hydrate involves its ability to coordinate with various ligands, forming stable complexes. The neodymium ion (Nd³⁺) interacts with oxygen atoms from the acetate groups, creating a coordination environment that can be tailored for specific applications. This coordination chemistry is crucial for its use in catalysis and material synthesis .
Comparaison Avec Des Composés Similaires
- Cerium(III) acetate
- Praseodymium(III) acetate
- Samarium(III) acetate
- Europium(III) acetate
Comparison: Neodymium(III) acetate hydrate is unique due to its specific coordination properties and solubility characteristics. Compared to cerium(III) acetate and praseodymium(III) acetate, neodymium(III) acetate hydrate forms more stable complexes with certain ligands, making it particularly useful in the synthesis of neodymium-doped materials . Additionally, its distinct light purple color and solubility behavior set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C2H5NdO3+2 |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
neodymium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Nd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1 |
Clé InChI |
FYORTKADRAQHGT-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].O.[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


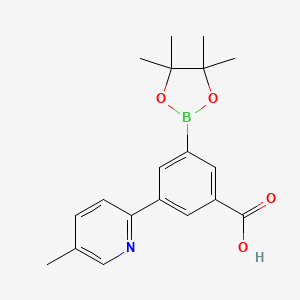
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
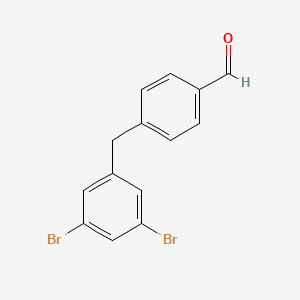
![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
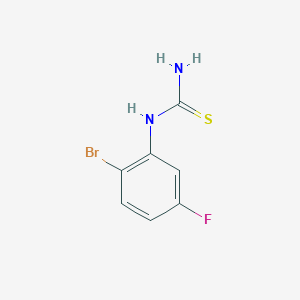
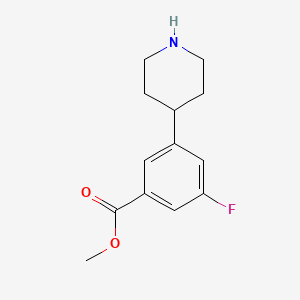
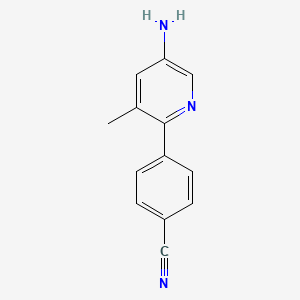

![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)

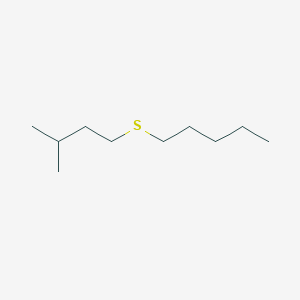
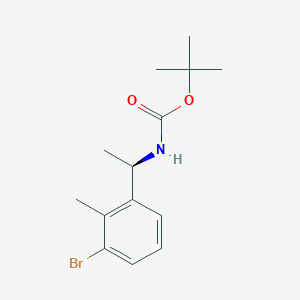
![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)
